1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo- 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-
Brand Name: Vulcanchem
CAS No.: 115662-11-8
VCID: VC16211612
InChI: InChI=1S/C20H22N2O2/c1-19(2)5-7-22-8-6-20(3,4)15-16(22)14(19)10-12-9-13(11-21)18(23)24-17(12)15/h9-10H,5-8H2,1-4H3
SMILES:
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4 g/mol

1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-

CAS No.: 115662-11-8

Cat. No.: VC16211612

Molecular Formula: C20H22N2O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo- - 115662-11-8

Specification

CAS No. 115662-11-8
Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
IUPAC Name 10,10,16,16-tetramethyl-4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonitrile
Standard InChI InChI=1S/C20H22N2O2/c1-19(2)5-7-22-8-6-20(3,4)15-16(22)14(19)10-12-9-13(11-21)18(23)24-17(12)15/h9-10H,5-8H2,1-4H3
Standard InChI Key IHSTUENJAUHYKZ-UHFFFAOYSA-N
Canonical SMILES CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C#N)(C)C)C

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The IUPAC name 1H,5H,11H- Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo- delineates its fused polycyclic framework. Key features include:

  • A benzopyrano[6,7,8-ij]quinolizine core, integrating benzopyran (chromene) and quinolizine rings.

  • Substituents:

    • Carbonitrile (-CN) at position 10.

    • Tetramethyl groups at positions 1 and 7.

    • Oxo group (ketone) at position 11.

    • Partial saturation (2,3,6,7-tetrahydro).

The molecular formula is C₂₀H₂₂N₂O₂, with a molecular weight of 322.41 g/mol (calculated from isotopic composition) .

Spectroscopic Signatures

While direct spectral data for this compound remain unpublished, analogs provide insight:

  • IR Spectroscopy: Expected peaks at 2,240 cm⁻¹ (C≡N stretch) and 1,710 cm⁻¹ (C=O stretch) .

  • NMR:

    • ¹H NMR: Methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.4 ppm), and bridgehead hydrogens (δ 3.0–4.0 ppm) .

    • ¹³C NMR: Carbonitrile carbon (δ 115–120 ppm), ketone carbonyl (δ 205–210 ppm) .

Synthesis and Derivatization

Synthetic Routes

The compound is synthesized via multi-step cyclization and functionalization:

  • Formation of Quinolizine Core: Condensation of tetrahydroisoquinoline derivatives with chromene precursors under acidic conditions .

  • Nitrogen Functionalization: Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions.

  • Methylation: Quaternary methyl groups are installed using methyl iodide or dimethyl sulfate in the presence of base .

Key intermediates include 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-benzopyrano[6,7,8-ij]quinolizine (CAS 55804-68-7) , which undergoes further alkylation to yield the tetramethyl derivative.

Challenges in Purification

  • Solubility: Limited solubility in polar solvents (e.g., water, ethanol) necessitates use of DMF or DMSO for crystallization.

  • Byproducts: Competing alkylation at alternate positions requires careful chromatographic separation (SiO₂, ethyl acetate/hexane) .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals:

  • Melting Point: ~240–250°C (decomposition observed above 300°C) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 280°C under nitrogen .

Photophysical Characteristics

The compound’s extended π-system and electron-withdrawing groups suggest fluorescence activity:

  • Absorption Maxima: Predicted λₐ₆ₛ ≈ 350–400 nm (π→π* transitions).

  • Emission: Potential green-yellow fluorescence (λₑₘ ≈ 500–550 nm), as seen in structurally related coumarins .

Applications in Materials Science

Wavelength-Shifting Dopants

In the Fermilab SDC Dopant Search, analogs like Coumarin 338 (CAS 62669-75-4) demonstrated efficacy in shifting ultraviolet light to visible wavelengths in plastic scintillators . This compound’s rigid structure and nitrile group may enhance photostability compared to traditional dopants.

Nonlinear Optical Materials

The conjugated system and polarizable nitrile group position it as a candidate for:

  • Second-harmonic generation (SHG).

  • Electro-optic modulators, leveraging its asymmetric electron distribution .

Future Research Directions

  • Optical Optimization: Tuning emission wavelengths via substituent modification.

  • Polymer Compatibility: Assessing dispersion in polystyrene/polyvinyltoluene matrices for radiation detection .

  • Theoretical Modeling: DFT studies to predict electronic transitions and reactivity.

This compound’s structural complexity and functional versatility underscore its potential in advanced material applications, warranting further experimental validation.

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